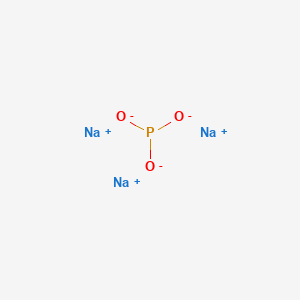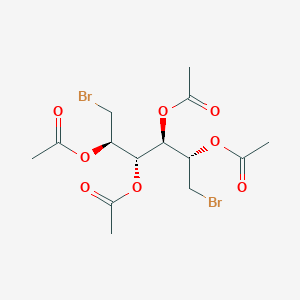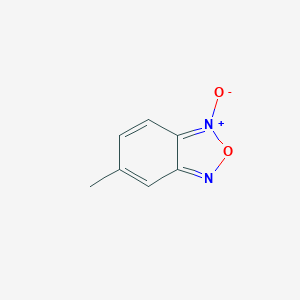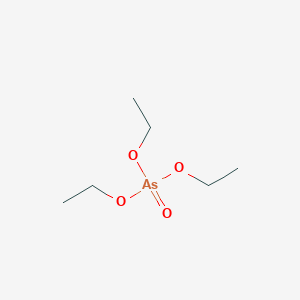
2-Bromoethylamine
Vue d'ensemble
Description
2-Bromoethylamine is an organic compound with the molecular formula C₂H₆BrN. It is a bromoalkylamine, characterized by the presence of a bromine atom attached to an ethylamine group. This compound is often encountered as its hydrobromide salt, this compound hydrobromide, which is a white to light beige crystalline powder. It is a significant intermediate in organic synthesis and has various applications in chemical research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoethylamine can be synthesized through the bromination of ethanolamine. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process can be carried out under acidic conditions, where the nucleophilic attack by HBr occurs at the hydroxyl-bearing carbon of ethanolamine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a liquid-phase method where ethanolamine reacts with 48% hydrobromic acid. The reaction time is approximately 48 hours. Alternatively, a gas-phase method can be employed, where ethanolamine is exposed to hydrogen bromide gas. This method, although faster, requires precise control of reaction conditions to prevent local overheating and ensure uniform reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Primary amines, secondary amines, and thiols.
Catalysts: Cesium hydroxide is often used to catalyze P-alkylation of secondary phosphines.
Solvents: Reactions are typically carried out in polar solvents like ethanol or water.
Major Products:
Secondary Amines: Formed through nucleophilic substitution.
Thiazolines and Thiazines: Formed via S-alkylation-cyclodeamination reactions.
Applications De Recherche Scientifique
2-Bromoethylamine has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2-Bromoethylamine involves nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, such as amines and thiols. This reactivity makes it a valuable alkylating agent in organic synthesis. In biological systems, it can alkylate cysteine residues in proteins, which is useful for protein characterization and studying protein-protein interactions .
Comparaison Avec Des Composés Similaires
2-Chloroethylamine: Similar in structure but contains a chlorine atom instead of bromine. It is less reactive compared to 2-Bromoethylamine.
3-Bromopropylamine: Contains an additional methylene group, making it slightly larger and altering its reactivity.
2-Iodoethylamine: Contains an iodine atom, which is more reactive than bromine, making it a more potent alkylating agent.
Uniqueness of this compound: this compound is unique due to its optimal reactivity, which balances between being reactive enough for efficient alkylation and stable enough to handle under standard laboratory conditions. Its versatility in forming various products through nucleophilic substitution and alkylation reactions makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-bromoethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrN/c3-1-2-4/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAUUVBKYXMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2576-47-8 (hydrobromide) | |
| Record name | 2-Bromoethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059346 | |
| Record name | Ethanamine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-09-5 | |
| Record name | 2-Bromoethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)









